molecular formula C7H10N2O2 B1644997 3-(1-Methyl-1h-imidazol-2-yl)propanoic acid CAS No. 869938-98-7

3-(1-Methyl-1h-imidazol-2-yl)propanoic acid

Cat. No.: B1644997
CAS No.: 869938-98-7
M. Wt: 154.17 g/mol
InChI Key: CGLYLGHRBZZCJA-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazol-2-yl)propanoic acid is a sulfur-containing imidazole derivative synthesized via the reaction of methimazole (1-methyl-1H-imidazole-2-thiol) with 3-bromopropanoic acid under reflux conditions in dichloromethane . The compound is characterized by a methyl-substituted imidazole ring linked via a thioether group to a propanoic acid chain. It serves as a mitochondria-targeted prodrug of methimazole, designed to enhance antioxidant delivery to mitochondrial compartments . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 2.72–2.75 (t, 2H, J = 7.2 Hz), 3.25–3.29 (t, 2H, J = 7.2 Hz), 3.62 (s, 3H), 6.94–7.12 (m, 2H) .
  • HRESI-MS: m/z 187.0533 [M + H]⁺ .

Properties

IUPAC Name

3-(1-methylimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-5-4-8-6(9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLYLGHRBZZCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Imidazole Derivatives

A primary route involves alkylation of 1-methylimidazole with a halogenated propanoic acid precursor. For example, reacting 1-methylimidazole with 3-bromopropanoic acid ethyl ester under basic conditions (e.g., K₂CO₃ in DMF), followed by hydrolysis to yield the free acid:

$$
\text{1-Methylimidazole} + \text{BrCH}2\text{CH}2\text{COOEt} \xrightarrow{\text{Base}} \text{3-(1-Methyl-1H-imidazol-2-yl)propanoic acid ethyl ester} \xrightarrow{\text{Hydrolysis}} \text{Target compound}
$$

Optimization Notes :

  • Temperature: 80–100°C for alkylation.
  • Hydrolysis: 6 M HCl reflux for 6 hours.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 2-bromo-1-methylimidazole and a boronic acid-functionalized propanoic acid derivative offers regioselective synthesis:

$$
\text{2-Bromo-1-methylimidazole} + \text{HOOCCH}2\text{CH}2\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Target compound}
$$

Challenges :

  • Limited commercial availability of 2-bromo-1-methylimidazole.
  • Requires inert atmosphere and stringent moisture control.

Cyclocondensation Approaches

The Debus-Radziszewski reaction could construct the imidazole ring in situ using a β-keto acid, formaldehyde, and ammonia:

$$
\text{CH}3\text{C(O)CH}2\text{COOH} + \text{HCHO} + \text{NH}_3 \rightarrow \text{Target compound}
$$

Key Parameters :

  • Reaction time: 12–24 hours at 60°C.
  • Yield: ~40% (based on analogous syntheses).

Purification and Characterization

Crystallization Techniques

The free acid is purified via anti-solvent crystallization (e.g., methanol/water). The hydrochloride salt forms by treating the acid with concentrated HCl, followed by recrystallization from ethanol.

Typical Yields :

Step Yield (%) Purity (HPLC)
Alkylation 55–60 90–95
Hydrolysis 85–90 98–99
Salt Formation 75–80 99.5+

Spectroscopic Validation

  • ¹H NMR (D₂O, δ ppm): 2.65 (t, 2H, CH₂COO), 3.10 (t, 2H, imidazole-CH₂), 3.85 (s, 3H, N-CH₃), 7.25 (s, 1H, imidazole-H), 7.45 (s, 1H, imidazole-H).
  • ¹³C NMR : 171.2 (COOH), 135.8 (imidazole C-2), 122.1 (imidazole C-4/5).

Industrial-Scale Considerations

The patent WO2010050830A1 outlines a scalable protocol for related imidazole bisphosphonates, offering insights into:

  • Phosphorus trichloride-mediated reactions : Adaptable for propanoic acid derivatives via adjusted stoichiometry.
  • Continuous distillation : Removes excess reagents, improving yield (≥85%).

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1h-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

3-(1-Methyl-1h-imidazol-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1h-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the propionic acid side chain can interact with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis routes, and biological activities:

Compound Structure Synthesis Key Properties/Biological Activity References
(E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic acid Propanoic acid replaced with acrylic acid; E-configuration at double bond Reaction of tert-butyl propiolate with methimazole, followed by acid hydrolysis . Mitochondria-targeted antioxidant prodrug; higher reactivity due to α,β-unsaturated carbonyl group.
3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic acid Imidazole ring substituted with phenyl groups at C4 and C5 Not detailed in evidence; likely via cyclization or Suzuki coupling. Potential application in coordination chemistry or as a ligand due to aromatic substituents.
3-(1H-Imidazol-1-yl-methyl)-2-methyl-1H-indole-1-propanoic acid (UK 38,485) Imidazole linked to indole core via methylene bridge; propanoic acid chain at N1 of indole Alkylation of indole precursors with imidazole derivatives . Potent thromboxane synthetase inhibitor; reduces myocardial ischemia in dogs (5 mg/kg dose) .
3-(2-Nitro-1H-imidazol-1-yl)propanoic acid Nitro group at C2 of imidazole; propanoic acid chain at N1 Limited synthesis details; likely nitroimidazole alkylation with bromopropanoic acid. Radio-sensitizing agent (hypoxia-targeting); structural similarity to metronidazole derivatives.
Chlorinated 3-phenylpropanoic acid derivatives Phenyl group instead of imidazole; chlorine substituents at C3 and C5 Biosynthesis by marine actinomycete Streptomyces coelicolor . Antimicrobial activity against E. coli and S. aureus (MIC < 10 µg/mL) .

Key Structural and Functional Differences

Backbone Modifications: Replacement of the propanoic acid chain with an acrylic acid group (as in the E-isomer) introduces electrophilic character, enhancing reactivity toward thiols in mitochondrial proteins .

Biological Target Specificity: The methylimidazole-thioether motif in 3-(1-methyl-1H-imidazol-2-yl)propanoic acid directs mitochondrial accumulation, whereas the indole-imidazole hybrid in UK 38,485 targets thromboxane synthetase in cardiovascular tissues . Chlorinated phenylpropanoic acids exhibit broad-spectrum antimicrobial activity, contrasting with the antioxidant focus of the parent compound .

Synthetic Accessibility :

  • The parent compound is synthesized in moderate yields (54%) via nucleophilic substitution, while the E-acrylic acid derivative requires stereoselective esterification and hydrolysis .
  • Complex analogs like UK 38,485 involve multi-step alkylation and functionalization, reducing scalability .

Biological Activity

3-(1-Methyl-1H-imidazol-2-yl)propanoic acid (often referred to as MIPA) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of MIPA, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

MIPA consists of a propanoic acid backbone with a 1-methyl-1H-imidazol-2-yl substituent. The molecular formula is C₇H₁₃N₃O₂, and its molecular weight is approximately 155.20 g/mol. The imidazole ring plays a crucial role in its biological interactions, enabling it to participate in various biochemical processes.

The biological activity of MIPA is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Modulation : The imidazole ring can bind to metal ions, influencing enzymatic activities. This interaction can lead to the modulation of various biochemical pathways, including those involved in metabolic processes and signal transduction.
  • Receptor Interactions : MIPA has been shown to affect receptor binding, which can alter cellular responses. Its structure facilitates hydrogen bonding with biological macromolecules, enhancing its effectiveness as a biochemical probe or inhibitor.

Antimicrobial Activity

MIPA exhibits notable antimicrobial properties:

  • Antibacterial Activity : Studies have demonstrated that MIPA has significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : In addition to its antibacterial properties, MIPA has shown antifungal activity against various strains, including Candida albicans, with MIC values indicating moderate efficacy .

Case Studies

  • Inhibition Studies : In a study examining the effects of MIPA on bacterial virulence factors, it was found that MIPA could inhibit the expression of certain virulence genes in Staphylococcus aureus, suggesting potential applications in treating infections caused by this pathogen .
  • Enzyme Interaction : Research investigating the interaction of MIPA with L-type amino acid transporters revealed that it could modulate substrate uptake across cellular membranes, indicating its potential role in cancer therapy by affecting nutrient availability for tumor cells .

Comparative Analysis with Similar Compounds

MIPA's biological activity can be compared with related compounds:

Compound NameBiological ActivityMIC (mg/mL)
This compoundAntibacterial & Antifungal0.0039 - 0.025
3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acidEnzyme modulationNot specified
3-(Imidazole-4(5)-yl)propionic acidAntimicrobialVaries by strain

Q & A

Q. What are the established synthetic routes for 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid, and what are their key reaction conditions?

Two primary methods are reported:

  • Route 1 : Reaction of tert-butyl propiolate with methimazole, followed by acid hydrolysis (trifluoroacetic acid/phenol) to yield the (E)-α,β-unsaturated carboxylic acid derivative. This method favors the E-isomer due to steric effects of the tert-butyl group .
  • Route 2 : Substitution reaction of 3-bromopropanoic acid with methimazole under optimized conditions to achieve S-2 selectivity, minimizing N-3 substitution. This avoids byproducts and improves yields compared to earlier protocols .

Q. How can hydrolysis of tert-butyl esters be optimized to obtain the target carboxylic acid derivative?

Hydrolysis of tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate is achieved using a trifluoroacetic acid (TFA)/phenol mixture. The phenolic proton accelerates ester cleavage while maintaining the integrity of the imidazole ring and α,β-unsaturated system .

Advanced Research Questions

Q. How can regioselective substitution on sulfur over nitrogen be achieved in the synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid?

Earlier methods suffered from N-3 substitution due to competing nucleophilic sites on methimazole. By using 3-bromopropanoic acid (a better leaving group) and controlling reaction kinetics (e.g., solvent polarity, temperature), sulfur-selective alkylation is favored. This strategy reduces N-substituted byproducts to <10% .

Q. What strategies maximize E:Z isomer ratios in the synthesis of α,β-unsaturated derivatives of this compound?

  • Steric Control : Using tert-butyl propiolate instead of methyl propiolate increases steric hindrance, disfavoring the Z-isomer. This adaptation of Fan et al.’s method achieves E:Z ratios >9:1 .
  • Catalytic Influence : Enoyl-CoA hydratase’s stereospecificity for E-isomers in biological systems suggests that enzyme-mimetic conditions (e.g., aqueous buffers, mild pH) could further enhance selectivity, though this remains untested .

Q. How do steric and electronic factors influence reaction pathways, particularly in avoiding unwanted byproducts?

  • Leaving Group Efficacy : 3-Bromopropanoic acid’s superior leaving ability (vs. chloride) reduces reaction time, limiting side reactions like imidazole ring degradation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for S-alkylation, while protic solvents may promote N-substitution via hydrogen bonding .

Q. Why do initial synthetic routes for 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid yield poor results, and how were these resolved?

Early methods (e.g., using 5-(1-methyl-1H-imidazol-2-ylthio)pentanoic acid protocols) resulted in >30% N-substitution due to methimazole’s ambident nucleophilicity. The revised protocol with 3-bromopropanoic acid and kinetic control reduced N-substitution to <5%, aligning with computational predictions of sulfur’s higher nucleophilicity in aprotic media .

Methodological Recommendations

  • Stereochemical Monitoring : Use chiral chromatography or circular dichroism (CD) to track stereochemical outcomes during scale-up .
  • Computational Pre-Screening : Apply density functional theory (DFT) to model transition states for substitution reactions, predicting regioselectivity before experimental trials .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Methyl-1h-imidazol-2-yl)propanoic acid
Reactant of Route 2
3-(1-Methyl-1h-imidazol-2-yl)propanoic acid

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